
2-Cyclopropoxy-4-nitropyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclopropoxy group and a nitro group attached to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropoxy-4-nitropyridine 1-oxide typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide . This intermediate is then reacted with cyclopropyl alcohol in the presence of a suitable catalyst to yield the final product. Industrial production methods often employ continuous flow systems to enhance safety and efficiency, particularly for the highly exothermic nitration step .
Analyse Chemischer Reaktionen
2-Cyclopropoxy-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: The nitro group can be substituted by halogens or other nucleophiles under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, halogens, and nucleophiles. Major products formed from these reactions include amino derivatives, halogenated compounds, and other substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-4-nitropyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study various biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group and the N-oxide group play crucial roles in its reactivity and binding properties. These groups can participate in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-hole interactions, which influence the compound’s biological activity and chemical behavior .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-4-nitropyridine 1-oxide can be compared with other nitropyridine derivatives, such as:
4-Nitropyridine 1-oxide: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Iodo-2,6-dimethyl-4-nitropyridine 1-oxide: Contains additional substituents that affect its reactivity and interactions.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H8N2O4 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
2-cyclopropyloxy-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H8N2O4/c11-9-4-3-6(10(12)13)5-8(9)14-7-1-2-7/h3-5,7H,1-2H2 |
InChI-Schlüssel |
RPHIGDKTSRDXQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=[N+](C=CC(=C2)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




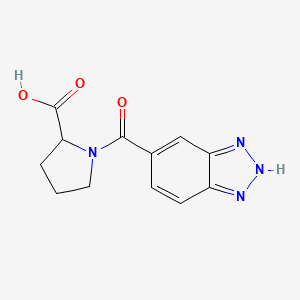

![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
![2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13652419.png)

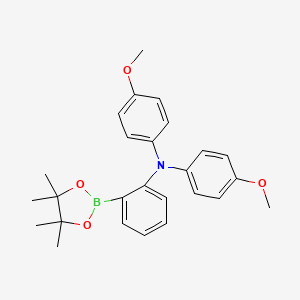
![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)
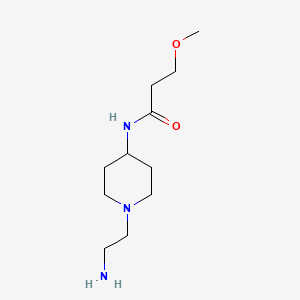
![Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13652449.png)
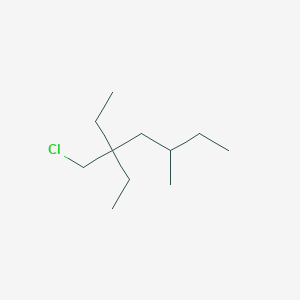
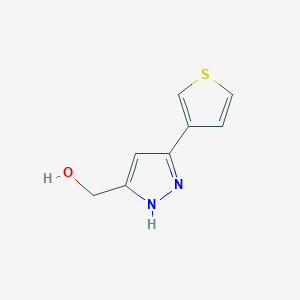
![Ethyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652467.png)
